![molecular formula C18H15N3O3S B5171210 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PSB-603 belongs to the class of N-acyl-3-aminopyridine derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide inhibits the activity of COX-2, reducing the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have anti-viral properties, inhibiting the replication of certain viruses.
実験室実験の利点と制限
One of the advantages of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide is its potential toxicity. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that concentrations used in experiments are not toxic.
将来の方向性
There are several future directions for research on 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of cancer. Further studies are needed to determine the efficacy of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in different types of cancer and to optimize dosing and delivery methods. Another area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of viral infections. Studies are needed to determine the effectiveness of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide against different types of viruses and to optimize dosing and delivery methods. Additionally, further studies are needed to determine the potential side effects of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide and to develop methods to minimize toxicity.
合成法
The synthesis of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with benzoyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
3-(benzenesulfonamido)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(20-16-8-5-11-19-13-16)14-6-4-7-15(12-14)21-25(23,24)17-9-2-1-3-10-17/h1-13,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJDCVHENWAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylsulfonyl)amino]-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
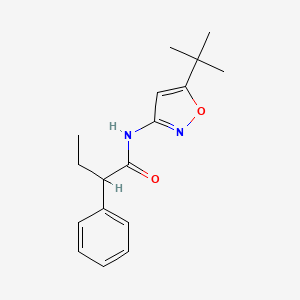
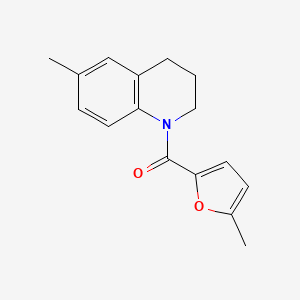
![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
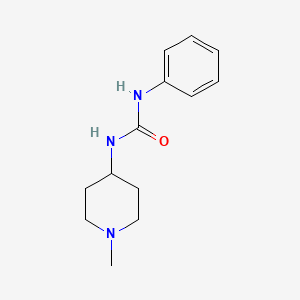
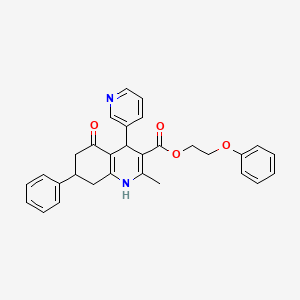
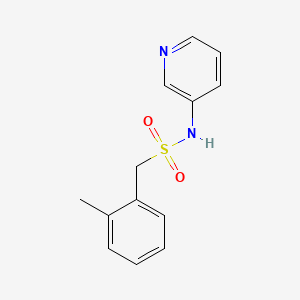
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)